Cas no 94-70-2 (o-Phenetidine)

o-Phenetidine structure
o-Phenetidine structure
o-Phenetidine
94-70-2
C8H11NO
137.179042100906
MFCD00007689
34760
7203

o-Phenetidine Properties

Names and Identifiers

    • 2-Ethoxyaniline
    • cis-5,8,11,14,17-Eicosapentaenoic acid ethyl ester
    • all cis-5,8,11,14,17-Eicosapentaenoic Acid Ethyl Ester
    • LABOTEST-BB LTBB000532
    • AKOS 91146
    • 1-amino-2-ethoxybenzene
    • 2-PHENETIDINE
    • 2-ETHOXYBENZAMINE
    • 2-ETHOXYBENZENAMINE
    • 2-Aminoethoxybenzene
    • 2-AMINOPHENETOL
    • 2-AMINOPHENETOLE
    • O-ETHOXYANILINE
    • O-PHENETIDINE
    • o-TIMTEC-BB SBB006726
    • 2-ethoxy-benzenamin
    • 2-ethoxyphenylamine
    • Benzenamine,2-ethoxy-
    • o-Aminophenetole
    • o-Aminophenolethylether
    • ORTHO-PHENETIDINE
    • 2-Amino-1-ethoxybenzol
    • o-Phenetidine >=97.0% (GC)
    • Phthalhydroquinone-d4
    • Phthalic Alcoho-d4l
    • Pyrocatechin-d4
    • Pyrocatechol-d4
    • 2-Aminophenetole 2-Ethoxyaniline
    • O-PHENETIDINE FOR SYNTHESIS 250 ML
    • 2-Ethoxybenzenamine (ACI)
    • o-Phenetidine (7CI, 8CI)
    • 2-Aminophenyl ethyl ether
    • NSC 9818
    • o-Ethoxylaniline
    • 4-13-00-00807 (Beilstein Handbook Reference)
    • DTXSID5025863
    • Z104478442
    • CHEMBL1525301
    • AI3-09043
    • 2-ethoxy aniline
    • MLS002303053
    • CAS-94-70-2
    • SCHEMBL15704
    • EC 202-356-4
    • o-phenitidine
    • NCGC00258556-01
    • 1321-31-9
    • DTXCID105863
    • ortho-phenetidine
    • o-Phenetidine, >=97.0% (GC)
    • EINECS 202-356-4
    • AKOS000102651
    • P0089
    • cid_7203
    • SMR001307334
    • W-100189
    • PHENETIDINE, O-
    • EN300-20503
    • Benzenamine, ar-ethoxy-
    • 2-Phenetidine
    • InChI=1/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H
    • Benzenamine, 2-ethoxy-
    • I76155S2AA
    • aniline, 2-ethoxy-
    • NCGC00091388-02
    • 2-ethoxy-aniline
    • UN 2311
    • HMS3039A17
    • ETHOXYANILINE
    • MFCD00007689
    • NSC-9818
    • NCGC00091388-01
    • NS00011444
    • CS-W004149
    • 2-ETHOXYANILINE
    • CHEBI:190954
    • o-Phenetidine
    • BDBM74412
    • Tox21_201003
    • O-PHENETIDINE [MI]
    • CCRIS 4697
    • Q27280535
    • 94-70-2
    • Oprea1_234512
    • F87373
    • F2190-0443
    • o-Phenetidin
    • STL169148
    • BRN 0637069
    • UNII-I76155S2AA
    • NSC9818
    • BIDD:GT0222
    • FS-4093
    • +Expand
    • MFCD00007689
    • ULHFFAFDSSHFDA-UHFFFAOYSA-N
    • 1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
    • O(CC)C1C(N)=CC=CC=1
    • 637069

Computed Properties

  • 137.08400
  • 1
  • 2
  • 2
  • 137.084
  • 10
  • 95.3
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 35.2A^2

Experimental Properties

  • 2.24870
  • 35.25000
  • 7227
  • n20/D 1.555(lit.)
    n20/D 1.555
  • 0.5-1.0 g/100 mL at 24.5 ºC
  • 232°C
  • -20 ºC
  • 1 mmHg ( 67 °C)
  • Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • 2909
  • 7g/l
  • Colorless oily liquid.
  • Soluble in alcohol \ ether and dilute acid, insoluble in water
  • Sensitive to light and air
  • 4.43(at 28℃)
  • 1.051 g/mL at 25 °C(lit.)

o-Phenetidine Security Information

  • GHS06 GHS06 GHS08 GHS08
  • SI6465300
  • 2
  • 6.1
  • S28-S36/37-S45-S28A
  • III
  • R23/24/25; R33
  • T T
  • UN 2311 6.1/PG 3
  • H301,H311,H331,H373
  • P261,P280,P301+P310,P311
  • dangerous
  • The warehouse is ventilated and dried at low temperature, and stored and transported separately from food raw materials
  • III
  • 23/24/25-33
  • Danger
  • 6.1
  • 8-10-23

o-Phenetidine Customs Data

  • 29222200
  • China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

o-Phenetidine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 15 psi
Reference
Iodine-mediated cyclization of thiobenzamides to produce benzothiazoles and benzoxazoles
Downer-Riley, Nadale K.; Jackson, Yvette A., Tetrahedron, 2007, 63(41), 10276-10281

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ethylenediamine Solvents: Ethanol ;  15 min, rt
Reference
2,2-Bis(ethoxycarbonyl)vinyl (BECV) as a Versatile Amine Protecting Group for Selective Functional-Group Transformations
Ilangovan, Andivelu; Kumar, Rajendran Ganesh, Chemistry - A European Journal, 2010, 16(9), 2938-2943

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  rt → 100 °C; 2 h, 1 MPa, 100 °C
Reference
Synthesis of ethyl guaiacol
Lu, Xiao-lan; Feng, Xue-feng; Guo, Hui; Hu, Yu; Guo, Ying; et al, Jiangxi Shifan Daxue Xuebao, 2007, 31(6), 580-583

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Ethanol ;  rt → 110 °C; 4 h, 100 °C
1.2 Reagents: Hydrogen Catalysts: Nickel ;  2 MPa, 100 °C
Reference
Preparation of o-aminophenyl ether
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Iron Solvents: Acetic acid ,  Methanol ;  3 h, 50 °C
Reference
Discovery of 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation
Diab, Sarah; Teo, Theodosia; Kumarasiri, Malika; Li, Peng; Yu, Mingfeng; et al, ChemMedChem, 2014, 9(5), 962-972

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Iron hydroxide oxide Solvents: Water ;  rt → 60 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  30 min, 60 °C; 4 h, 60 °C
Reference
Process for preparation of arylamine
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Methanol ,  Water ;  100 °C
Reference
Preparation method of o-aminophenyl ether capable of reducing by-product
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  1.5 MPa, 80 °C; 1.2 - 1.5 MPa, 80 °C; 0.5 h, 1.2 - 1.5 MPa, 80 °C
Reference
Green method for preparing alkoxyaniline by catalytic hydrogenation of alkoxynitrobenzene
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Cobalt diacetate ,  1,2-Acenaphthylenedione, 1,2-bis(2-phenylhydrazone) Solvents: Ethanol ,  Tetrahydrofuran ;  rt; 2 h, 60 °C
1.2 Catalysts: Graphene ;  30 min, rt; 18 h, 25 °C; rt → 800 °C; 2 h, 800 °C
1.3 Reagents: Hydrogen Solvents: Ethanol ,  Water ;  13 h, 20 bar → 50 bar, 110 °C
Reference
Co-based heterogeneous catalysts from well-defined α-diimine complexes: Discussing the role of nitrogen
Formenti, Dario; Ferretti, Francesco; Topf, Christoph; Surkus, Annette-Enrica; Pohl, Marga-Martina; et al, Journal of Catalysis, 2017, 351, 79-89

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (nanoparticle supported on ordered mesoporous carbon) Solvents: 2-Methyltetrahydrofuran ,  Water ;  20 bar, rt → 40 °C; 24 h, 20 bar, 40 °C
Reference
Superior activity and selectivity of heterogenized cobalt catalysts for hydrogenation of nitroarenes
Li, Wu; Artz, Jens; Broicher, Cornelia; Junge, Kathrin; Hartmann, Heinrich; et al, Catalysis Science & Technology, 2019, 9(1), 157-162

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ;  1 MPa, rt → 80 °C
Reference
Study on catalytic hydrogenation for preparation of o-phenetidine
Lu, Li-hua; Li, Ying-chun, Yingyong Huagong, 2005, 34(3), 165-166

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ;  8 h, rt
Reference
Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines
Kumar, Puneet; Verma, Saumya; Rathi, Komal; Chandra, Dinesh; Prakash Verma, Ved ; et al, European Journal of Organic Chemistry, 2022, 2022(27),

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Bismuth trichloride ,  Sodium borohydride Solvents: Ethanol
Reference
The novel reduction systems: NaBH4-SbCl3 or NaBH4-BiCl3 for conversion of nitroarenes to primary amines
Ren, Ping-Da; Pan, Shi-Feng; Dong, Ting-Wei; Wu, Shi-Hui, Synthetic Communications, 1995, 25(23), 3799-803

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Acetonitrile ;  24 h, rt
Reference
Investigation of hydro-lipophilic properties of N-alkoxyphenylhydroxynaphthalenecarboxamides
Kapustikova, Iva; Bak, Andrzej; Gonec, Tomas; Kos, Jiri; Kozik, Violetta; et al, Molecules, 2018, 23(7),

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Ethanol
1.2 Solvents: Diethyl ether ,  Ethanol ,  Water
Reference
The preparation of aryl alkyl ethers from fluoroarenetricarbonylchromium complexes
Hamilton, John; Mahaffy, Christopher A. L., Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1986, 16(10), 1363-9

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 24 h, rt
1.2 Reagents: Water ;  rt
Reference
Synthesis and biological evaluation of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides
Gonec, Tomas; Zadrazilova, Iveta; Nevin, Eoghan; Kauerova, Tereza; Pesko, Matus; et al, Molecules, 2015, 20(6), 9767-9787

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
1.2 Reagents: Water
Reference
Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-Carboxamide Derivatives Containing Ether Group as Potential Succinate Dehydrogenase Inhibitors
Luo, Bo ; Zhao, Yacong; Zhang, Jing; Li, Wei; Liu, Mengxing; et al, Journal of Agricultural and Food Chemistry, 2023, 71(24), 9255-9265

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Expedient Discovery for Novel Antifungal Leads Inhibiting Fusarium graminearum: 3-(Phenylamino)quinazolin-4(3H)-ones Deriving from Systematic Optimizations on a Tryptanthrin Structure
Wang, Xiaobin ; Chai, Jianqi; Gu, Yifei; Zhang, Di; Meng, Fei; et al, Journal of Agricultural and Food Chemistry, 2022, 70(41), 13165-13175

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 24 h, rt
1.2 Solvents: Water ;  rt
Reference
Synthesis of axially chiral N-aryl benzimidazoles via chiral phosphoric acid catalyzed enantioselective oxidative aromatization
Chen, Jin-fang; Shi, Jin-yi; Yin, Cong-cong; Cui, Xin; Li, Guang-xun; et al, New Journal of Chemistry, 2022, 46(14), 6398-6402

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen ,  Sulfuric acid Catalysts: Platinum ;  0.3 - 0.5 MPa, 95 - 105 °C
Reference
Preparation technology of o-aminophenyl ether
, China, , ,

o-Phenetidine Raw materials

o-Phenetidine Related Literature